Monobutyl Tetrachlorophthalate-d9
Description
Monobutyl Tetrachlorophthalate-d9 (MBTCP-d9) is a deuterated analog of monobutyl tetrachlorophthalate, where nine hydrogen atoms are replaced by deuterium. This isotopic labeling renders it particularly valuable as an internal standard in mass spectrometry-based analytical methods, such as environmental monitoring or biomonitoring studies, due to its near-identical chemical behavior to the non-deuterated form but distinct mass signature . MBTCP-d9 is specifically employed to quantify non-deuterated phthalates in complex matrices, minimizing matrix effects and improving analytical precision.
Properties
Molecular Formula |
C₁₂D₄H₆Cl₄O₄ |
|---|---|
Molecular Weight |
366.05 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Chlorinated Phthalate Esters
MBTCP-d9 shares structural similarities with other chlorinated phthalate derivatives, such as Dibutyl Tetrachlorophthalate (DBTCP) and Monoethyl Tetrachlorophthalate (METCP). Key differentiating factors include:
| Property | MBTCP-d9 | DBTCP | METCP |
|---|---|---|---|
| Molecular Formula | C₁₂H₃D₉Cl₄O₄ | C₁₆H₁₈Cl₄O₄ | C₁₀H₈Cl₄O₄ |
| Chlorine Substitution | 4 Cl atoms on benzene | 4 Cl atoms on benzene | 4 Cl atoms on benzene |
| Alkyl Chain Length | Butyl group (C₄H₉) | Di-butyl groups (C₄H₉)₂ | Ethyl group (C₂H₅) |
| Application | Analytical internal standard | Plasticizer | Research chemical |
- DBTCP : Unlike MBTCP-d9, DBTCP is a diester with two butyl groups, enhancing its lipophilicity and utility as a plasticizer. However, its environmental persistence raises regulatory concerns, whereas MBTCP-d9 is primarily used in trace analysis .
- METCP : The shorter ethyl chain reduces its molecular weight and log P value compared to MBTCP-d9, impacting its solubility and partitioning behavior in environmental samples.
Functional Analogs: Non-Chlorinated Phthalates
Compounds like Diethylhexyl Phthalate (DEHP) and Monobutyl Phthalate (MBP) lack chlorine substituents but share ester functional groups. Key distinctions:
| Property | MBTCP-d9 | DEHP | MBP |
|---|---|---|---|
| Chlorination | Yes (4 Cl) | No | No |
| Deuterium Labeling | Yes (d9) | No | No |
| Toxicity Profile | Potential endocrine disruptor | Known endocrine disruptor | Lower bioaccumulation |
- DEHP: Widely used in plastics, DEHP’s non-chlorinated structure results in lower environmental stability compared to MBTCP-d9. DEHP metabolites are more readily excreted in urine, whereas chlorinated phthalates like MBTCP-d9 may persist longer in adipose tissues .
- MBP: As a monoester, MBP is a common metabolite of DEHP but lacks the chlorination that enhances MBTCP-d9’s resistance to microbial degradation.
Deuterated vs. Non-Deuterated Analogs
MBTCP-d9 is compared to its non-deuterated form, Monobutyl Tetrachlorophthalate (MBTCP):
| Property | MBTCP-d9 | MBTCP |
|---|---|---|
| Isotopic Purity | ≥98% deuterium | Natural abundance (¹H) |
| Mass Spectrometry Signal | Distinct m/z shift | Baseline m/z |
| Stability | Comparable chemical stability; deuterium reduces metabolic degradation rates in some biological systems | Standard stability |
Industrial and Analytical Context
While diethylene glycol monobutyl ether acetate (cited in and ) is used as a coalescent in adhesives and coatings, MBTCP-d9 serves a distinct purpose in analytical chemistry. The former’s ether-acetate structure and hydrophilic-lipophilic balance contrast sharply with MBTCP-d9’s chlorinated aromatic ester system, highlighting divergent applications—industrial solvents versus precision analytical tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
